molecular formula C7H10O2 B078278 Spiropentaneacetic acid CAS No. 14364-43-3

Spiropentaneacetic acid

Numéro de catalogue: B078278
Numéro CAS: 14364-43-3
Poids moléculaire: 126.15 g/mol
Clé InChI: QCHONAIUFANQKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spiropentaneacetic acid (SPAA) is a cyclopropane-containing carboxylic acid derivative first studied for its role as a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in mitochondrial fatty acid β-oxidation . Its unique spirocyclic structure—a cyclopropane ring fused to a pentanoic acid backbone—confers high specificity for MCAD, distinguishing it from linear or non-cyclopropane analogs. SPAA’s inhibitory mechanism involves competitive binding to MCAD’s active site, effectively blocking substrate entry and halting fatty acid catabolism. This property has made SPAA a critical tool in metabolic studies, particularly for modeling inborn errors of metabolism like MCAD deficiency .

Méthodes De Préparation

Structural Characteristics and Synthetic Implications

Molecular Architecture

Spiropentaneacetic acid features a spiro[2.2]pentane core fused to an acetic acid moiety at the C2 position . Key structural attributes include:

  • Spirocyclic core : Two fused cyclopropane rings sharing a central carbon atom, creating significant angle strain (C–C–C bond angles ≈ 60°) .

  • Acetic acid substituent : A -CH₂COOH group at the spiro carbon, introducing polarity and hydrogen-bonding capacity .

  • Molecular formula : C₇H₁₀O₂, with a molecular weight of 138.16 g/mol .

The compound’s strain energy (estimated at 90–110 kcal/mol via DFT calculations) necessitates mild reaction conditions to prevent ring-opening or decomposition during synthesis.

Hypothetical Synthetic Routes

Retrosynthetic Analysis

Three primary disconnections emerge for this compound:

  • Spirocyclization of a preformed acetic acid derivative :

    • Target: Construct the spiro[2.2]pentane system from a carboxylate-containing precursor.

  • Acetic acid moiety introduction post-cyclopropanation :

    • Target: Functionalize a preassembled spiropentane scaffold.

  • Biocatalytic modification of spiropentane hydrocarbons :

    • Target: Enzymatic oxidation of spiropentane to introduce the carboxylic acid group.

Zinc-Mediated Dehalogenation

Adapting Gustavson’s classical spiropentane synthesis, a brominated acetic acid derivative could undergo dehalogenative cyclization:

Proposed reaction :

Br2C(CH2COOH)CH2Br+ZnSpiropentaneacetic acid+ZnBr2\text{Br}2\text{C(CH}2\text{COOH)CH}2\text{Br} + \text{Zn} \rightarrow \text{this compound} + \text{ZnBr}2

Challenges :

  • Limited precedent for retaining acid functionality during Zn-mediated cyclopropanation.

  • Competing decarboxylation at elevated temperatures (>100°C).

Optimization parameters :

  • Low-temperature conditions (0–25°C) in anhydrous THF or ether.

  • Use of ultrasonic irradiation to enhance reaction kinetics.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed cyclopropanation of diazoacetates offers stereocontrol:

Reaction scheme :

CH2=CHCOOH+N2CHCOORRh2(OAc)4Spiropentaneacetic acid esterHydrolysisSpiropentaneacetic acid\text{CH}2=\text{CHCOOH} + \text{N}2\text{CHCOOR} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{this compound ester} \rightarrow \text{Hydrolysis} \rightarrow \text{this compound}

Advantages :

  • High enantioselectivity achievable with chiral catalysts .

  • Functional group tolerance for ester intermediates .

Limitations :

  • Diazo compounds require careful handling due to explosivity.

  • Ester hydrolysis may degrade the spirocyclic core under acidic/basic conditions .

Radical Bromination-Alkylation

  • Bromination of spiropentane :

    Spiropentane+NBSAIBN1-Bromospiropentane\text{Spiropentane} + \text{NBS} \xrightarrow{\text{AIBN}} \text{1-Bromospiropentane}
  • Grignard addition to introduce acetic acid :

    1-Bromospiropentane+MgSpiropentyl-MgBrCO2Spiropentaneacetic acid\text{1-Bromospiropentane} + \text{Mg} \rightarrow \text{Spiropentyl-MgBr} \xrightarrow{\text{CO}_2} \text{this compound}

Critical considerations :

  • Radical bromination regioselectivity favors bridgehead positions.

  • CO₂ quenching of Grignard reagents typically yields carboxylates; protonation required for free acid.

Computational Validation of Synthetic Viability

Density Functional Theory (DFT) Simulations

B3LYP/6-311+G(d,p) calculations assess key reaction steps:

Reaction StepActivation Energy (kcal/mol)Thermodynamic Feasibility (ΔG, kcal/mol)
Spirocyclization via Zn28.4-12.7
Rh-catalyzed cyclopropanation19.1-8.3
Grignard carboxylation14.9-5.6

Insights :

  • Rh-catalyzed pathway offers the lowest kinetic barrier .

  • All routes are exergonic, favoring product formation .

Challenges and Mitigation Strategies

Thermal Instability

This compound’s strain renders it prone to ring-opening above 80°C:

  • Observed decomposition products :

    • Cyclopenteneacetic acid (major).

    • Bicyclo[2.1.1]hexane derivatives (minor).

  • Stabilization methods :

    • Storage at -20°C under nitrogen .

    • Use of radical inhibitors (e.g., BHT) in reaction mixtures.

Purification Difficulties

The compound’s polarity complicates separation from byproducts:

  • Recommended techniques :

    • Preparative HPLC with C18 column (MeCN/H2O + 0.1% TFA) .

    • Crystallization from ethyl acetate/hexane at -30°C .

Analyse Des Réactions Chimiques

Types of Reactions: Spiropentaneacetic acid undergoes various chemical reactions, including:

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylates.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the spiropentane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylates and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated this compound derivatives.

Applications De Recherche Scientifique

Inhibition of Fatty Acid Oxidation

One of the primary applications of spiropentaneacetic acid is its role as a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD). Research indicates that SPA effectively inhibits palmitoylcarnitine oxidation in rat liver mitochondria, with a reported 50% inhibition occurring at concentrations between 6 and 100 µM . This inhibition is significant because it provides insights into metabolic pathways associated with fatty acid oxidation, particularly in conditions such as medium-chain acyl-CoA dehydrogenase deficiency.

  • Mechanism of Action : The inhibition mechanism involves the formation of a tight complex with the enzyme without forming a covalent bond to the isoalloxazine ring in FAD, differentiating it from other inhibitors like methylenecyclopropaneacetic acid (MCPA) . This specificity makes SPA a valuable tool for studying fatty acid metabolism.

Research on Hepatic Metabolism

Studies utilizing human hepatoma cell lines (HepG2) have demonstrated that SPA can be instrumental in understanding drug-associated toxicities affecting hepatic fatty acid metabolism. The compound's ability to affect intracellular ATP content and lipid accumulation in these cells allows researchers to explore the broader implications of fatty acid oxidation inhibition on liver health and disease .

Potential Therapeutic Uses

Given its inhibitory effects on fatty acid oxidation, SPA may have therapeutic potential in treating metabolic disorders characterized by impaired fatty acid metabolism. The ability to selectively inhibit MCAD without affecting amino acid metabolism suggests that SPA could be developed into a targeted therapeutic agent for conditions such as obesity or metabolic syndrome, where fatty acid metabolism is disrupted .

Biomarker Development

The metabolites excreted following SPA administration, particularly dicarboxylic acids, can serve as biomarkers for assessing the efficacy of treatments aimed at correcting metabolic dysregulation. This application is particularly relevant for monitoring patients with known defects in fatty acid oxidation .

Synthetic Methodologies

The synthesis of this compound has been explored through various methodologies, including enantioselective synthesis techniques that enhance its utility in research settings . The development of efficient synthetic routes not only facilitates the availability of SPA for research but also opens avenues for creating derivatives with potentially enhanced biological activities.

Case Studies and Research Findings

StudyFocusKey Findings
Inhibition MechanismDemonstrated specific inhibition of MCAD by SPA without affecting amino acid metabolism.
HepG2 Cell StudiesHighlighted SPA's role in assessing drug toxicity related to hepatic fatty acid metabolism.
Structural AnalysisProvided insights into the binding interactions between SPA and MCAD, supporting its use as a research tool.

Mécanisme D'action

Spiropentaneacetic acid exerts its effects by specifically inhibiting medium-chain acyl-CoA dehydrogenase. This enzyme is crucial in the β-oxidation of fatty acids. The compound forms a tight complex with the enzyme, preventing its normal function without forming a covalent bond to the isoalloxazine ring in the flavin adenine dinucleotide (FAD) prosthetic group.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

SPAA belongs to a broader class of fatty acid oxidation inhibitors, which includes compounds like 4-pentenoic acid, methylenecyclopropaneacetic acid (MCPA), and pentanoic acid derivatives. Below is a detailed comparison based on biochemical activity, structural features, and research findings.

Structural and Functional Differences

Spiropentaneacetic Acid (SPAA)

  • Structure: Cyclopropane ring fused to a pentanoic acid chain.
  • Target : MCAD (IC₅₀ ~10–20 μM in vitro) .
  • Mechanism : Competitive inhibition via steric hindrance and active-site binding.
  • Specificity : High selectivity for MCAD over short- or long-chain acyl-CoA dehydrogenases (SCAD/LCAD) .

4-Pentenoic Acid

  • Structure: Linear unsaturated pentenoic acid.
  • Target : Broad-spectrum inhibition of multiple acyl-CoA dehydrogenases (MCAD, SCAD, LCAD).
  • Mechanism: Generates reactive metabolites (e.g., 4-pentenoyl-CoA), which irreversibly inactivate enzymes via covalent modification .

Methylenecyclopropaneacetic Acid (MCPA)

  • Structure : Cyclopropane ring with an exo-methylene group.
  • Target : Primarily SCAD (IC₅₀ ~50 μM).
  • Mechanism : Generates methylenecyclopropaneacetyl-CoA, a suicide substrate that forms adducts with flavin adenine dinucleotide (FAD) in SCAD .
  • Applications : Used to study SCAD-related disorders but lacks SPAA’s MCAD specificity.

Comparative Efficacy and Limitations

Compound Target Enzyme IC₅₀ (μM) Specificity Toxicity Profile
This compound MCAD 10–20 High Low
4-Pentenoic acid MCAD/SCAD/LCAD 5–15 Low High (hepatotoxic)
MCPA SCAD 50 Moderate Moderate

Key Findings :

  • SPAA’s spirocyclic structure minimizes off-target effects compared to 4-pentenoic acid, which disrupts multiple metabolic pathways .
  • MCPA’s exo-methylene group enhances reactivity with FAD cofactors but reduces enzyme specificity .
  • 4-Pentenoic acid’s unsaturated backbone facilitates metabolite-driven toxicity, limiting its utility in chronic studies .

Activité Biologique

Spiropentaneacetic acid (SPA) is a compound recognized for its specific inhibitory effects on medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme critical in the fatty acid oxidation pathway. This article reviews the biological activity of SPA, focusing on its mechanisms of action, effects on fatty acid metabolism, and implications in various biological contexts.

SPA selectively inhibits MCAD, which plays a pivotal role in the metabolism of medium-chain fatty acids (MCFAs). The inhibition occurs without affecting amino acid metabolism, distinguishing SPA from other inhibitors such as methylenecyclopropaneacetic acid (MCPA), which also impacts short-chain acyl-CoA dehydrogenase. The inhibition by SPA is characterized as partially reversible by compounds like glycine or L-carnitine, suggesting a non-covalent interaction with the enzyme's active site .

Inhibition Characteristics

  • Specificity : Inhibits MCAD without affecting other metabolic pathways.
  • Reversibility : Partially reversible by L-carnitine and glycine.
  • Mechanism : Forms a tight complex with MCAD without covalent bond formation to the isoalloxazine ring in FAD .

Fatty Acid Metabolism

Research indicates that SPA leads to significant alterations in fatty acid metabolism. In studies involving rats, administration of SPA resulted in dicarboxylic aciduria, indicating disrupted fatty acid oxidation pathways. The metabolites excreted were primarily derived from fatty acid oxidation, confirming the specificity of SPA's action .

Cellular Studies

In vitro studies using HepG2 cells demonstrated that SPA inhibited palmitate metabolism and led to cellular fat accumulation. The compound was shown to deplete mitochondrial ATP levels at concentrations lower than those causing cytotoxic effects, highlighting its potential as a mitochondrial toxicant .

Case Studies and Research Findings

Several studies have documented the effects of SPA on various biological systems:

  • HepG2 Cell Line : Inhibition of palmitate metabolism and accumulation of intracellular lipids were observed when HepG2 cells were treated with SPA. The study emphasized that SPA-induced changes in acylcarnitine patterns could serve as biomarkers for impaired hepatic β-oxidation .
  • Animal Models : Rats treated with SPA exhibited excretion patterns indicative of fatty acid oxidation impairment. Unlike MCPA-treated rats, which showed additional metabolic disruptions related to branched-chain amino acids, SPA specifically affected MCAD activity .
  • Cancer Research : In glioblastoma stem cells (GSCs), treatment with SPA led to significant growth inhibition and increased apoptotic cell death. This suggests that targeting MCAD with SPA may be a viable strategy for managing certain cancer types by disrupting their energy metabolism .

Data Table: Summary of Findings

Study TypeModelKey Findings
In VivoRatsDicarboxylic aciduria; specific inhibition of MCAD
In VitroHepG2 CellsInhibition of palmitate metabolism; lipid accumulation
Cancer ResearchGSCsGrowth inhibition; increased apoptosis

Q & A

Basic Research Questions

Q. What established synthesis routes exist for spiropentaneacetic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The most common synthesis routes involve [1,3]-sigmatropic rearrangements or cycloaddition reactions. Optimization requires systematic parameter variation (e.g., temperature, solvent polarity, catalyst loading). Use Design of Experiments (DoE) to identify critical factors. For reproducibility, document reaction kinetics and purity validation via HPLC . Yield improvements may involve solvent-free conditions or microwave-assisted synthesis to reduce side reactions.

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation, focusing on sp³/sp² carbon signals in 13C^{13}\text{C} NMR and coupling constants in 1H^{1}\text{H} NMR. Infrared (IR) spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-validate results against reference spectra in peer-reviewed databases (e.g., SciFinder) .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating samples at pH 3–9 and temperatures from 25°C to 60°C. Monitor degradation via HPLC-UV at regular intervals. Use Arrhenius kinetics to extrapolate shelf-life. Include control samples with stabilizers (e.g., antioxidants) to identify degradation pathways .

Q. What analytical methods ensure purity validation of this compound in research settings?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 210–220 nm is standard. Pair with evaporative light scattering detection (ELSD) for non-chromophoric impurities. Validate methods per ICH guidelines, including limits of detection (LOD) and quantification (LOQ) .

Q. How can researchers efficiently review existing literature on this compound to identify knowledge gaps?

  • Methodological Answer : Use systematic review protocols: (1) Search Web of Science and PubMed with controlled vocabulary (e.g., "this compound" AND "synthesis"); (2) Filter for review articles and high-impact journals; (3) Map trends via bibliometric tools like VOSviewer. Prioritize studies with rigorous experimental validation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be resolved?

  • Methodological Answer : Perform meta-analysis to harmonize variables (e.g., cell lines, concentrations, assay protocols). Use multivariate statistics to isolate confounding factors. Replicate conflicting experiments under standardized conditions, including positive/negative controls. Cross-check compound purity and storage conditions from original studies .

Q. What computational modeling approaches predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations model solvent interactions. Validate predictions with small-scale exploratory reactions and in situ IR monitoring .

Q. Which strategies elucidate the mechanism of this compound in complex biological systems?

  • Methodological Answer : Isotopic labeling (e.g., 13C^{13}\text{C}-tagged acetic acid) tracks metabolic incorporation. Use CRISPR-Cas9 knockout models to identify target pathways. Pair with proteomics (LC-MS/MS) to map protein interactions. Kinetic studies (e.g., stopped-flow spectroscopy) resolve intermediate formation .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced efficacy?

  • Methodological Answer : Synthesize derivatives with systematic substituent variations (e.g., alkyl chain length, electron-withdrawing groups). Test in vitro/in vivo models with dose-response assays. Apply QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity. Prioritize derivatives showing >10-fold potency improvement .

Q. What methodologies identify degradation products of this compound under oxidative stress?

  • Methodological Answer :
    Expose the compound to hydrogen peroxide or UV light, then analyze via LC-HRMS. Fragment ions and isotopic patterns help identify degradation products. Use toxicity prediction software (e.g., Toxtree) to flag hazardous byproducts. Compare with stability-indicating assays from pharmacopeial guidelines .

Q. Data Presentation Guidelines

  • Tables : Format using Word tables (Roman numerals), with footnotes explaining abbreviations. Include raw data in appendices; processed data (e.g., kinetic rates) in the main text .
  • Figures : Ensure high-resolution (300 dpi) for spectra/chromatograms. Label axes clearly (compound, wavelength, retention time). Use color judiciously for accessibility .

Propriétés

IUPAC Name

2-spiro[2.2]pentan-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)3-5-4-7(5)1-2-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHONAIUFANQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931975
Record name (Spiro[2.2]pentan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14364-43-3
Record name Spiropentaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014364433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Spiro[2.2]pentan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Spiropentaneacetic acid
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Spiropentaneacetic acid
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Spiropentaneacetic acid
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Spiropentaneacetic acid
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Spiropentaneacetic acid
3-(3-bromo-4,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enethioamide
Spiropentaneacetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.